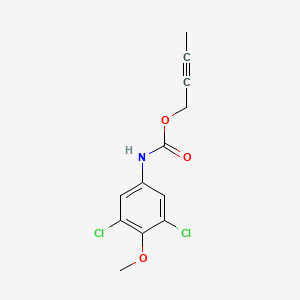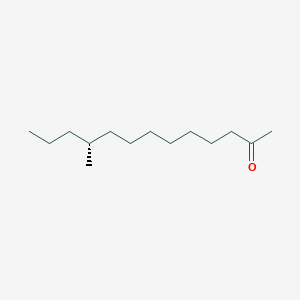
10R-Methyltridecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10R-Methyltridecan-2-one: is an organic compound with the molecular formula C14H28O It is a ketone with a methyl group attached to the tenth carbon of a tridecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10R-Methyltridecan-2-one typically involves the use of specific reagents and catalysts to achieve the desired configuration. One common method is the catalytic hydrogenation of a precursor molecule, followed by selective oxidation to introduce the ketone functional group. The reaction conditions often include controlled temperatures and pressures to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: 10R-Methyltridecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: 10R-Methyltridecan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Biology: In biological research, this compound has been studied for its potential role as a pheromone. It has been identified as a sex pheromone in certain insect species, making it valuable for studies on insect behavior and pest control .
Medicine: The compound’s potential biological activity has led to investigations into its use in medicinal chemistry. Researchers are exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its unique scent profile makes it a valuable ingredient in perfumes and other scented products.
Mécanisme D'action
The mechanism of action of 10R-Methyltridecan-2-one involves its interaction with specific molecular targets. In the case of its role as a pheromone, the compound binds to olfactory receptors in insects, triggering a behavioral response. The exact molecular pathways involved in this process are still under investigation, but it is believed that the compound’s structure allows for selective binding to these receptors .
Comparaison Avec Des Composés Similaires
2-Tridecanone: Another ketone with a similar carbon chain length but different functional group positioning.
10-Methyltridecan-2-ol: A related alcohol with a hydroxyl group instead of a ketone.
10-Methyltridecanoic Acid: The carboxylic acid derivative of 10R-Methyltridecan-2-one.
Uniqueness: this compound is unique due to its specific stereochemistry and functional group placement. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike. As studies continue, the full potential of this compound is likely to be further explored and realized.
Propriétés
Numéro CAS |
82621-53-2 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
(10R)-10-methyltridecan-2-one |
InChI |
InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3/t13-/m1/s1 |
Clé InChI |
NJTTWHKSGLGWQM-CYBMUJFWSA-N |
SMILES isomérique |
CCC[C@@H](C)CCCCCCCC(=O)C |
SMILES canonique |
CCCC(C)CCCCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
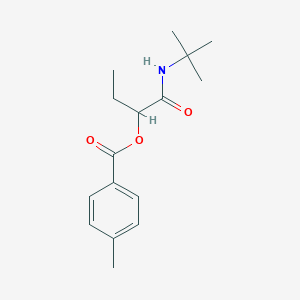

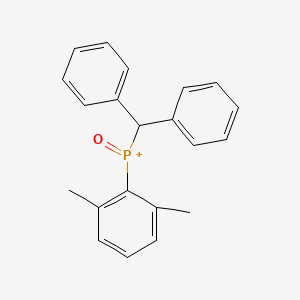
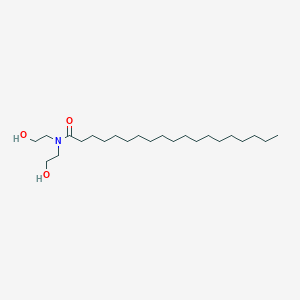
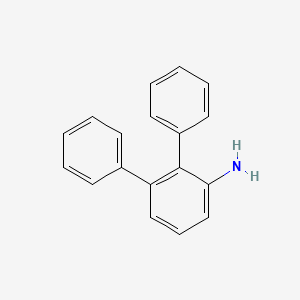
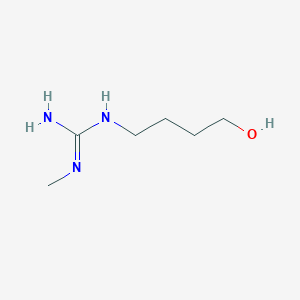
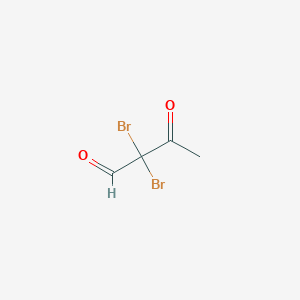
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)

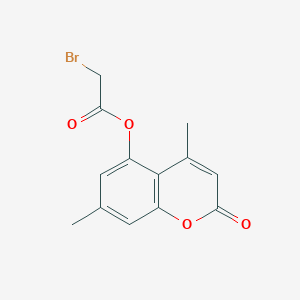
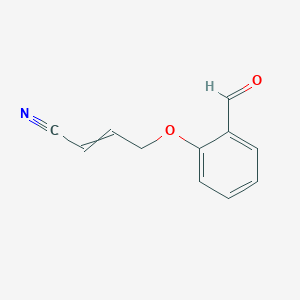
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
